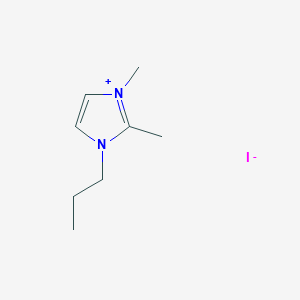

1,2-Dimethyl-3-propylimidazolium Iodide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,2-dimethyl-3-propylimidazol-1-ium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N2.HI/c1-4-5-10-7-6-9(3)8(10)2;/h6-7H,4-5H2,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISHFYECQSXFODS-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C[N+](=C1C)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9049247 | |

| Record name | 1,2-Dimethyl-3-propylimidazolium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9049247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

218151-78-1 | |

| Record name | 1,2-Dimethyl-3-propylimidazolium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9049247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-Dimethyl-3-propylimidazolium Iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

physicochemical properties of 1,2-Dimethyl-3-propylimidazolium Iodide

An In-Depth Technical Guide to the Physicochemical Properties of 1,2-Dimethyl-3-propylimidazolium Iodide

Authored by a Senior Application Scientist

Introduction: Unveiling the Potential of a Versatile Ionic Liquid

In the evolving landscape of chemical sciences, ionic liquids (ILs) have emerged as a class of compounds with immense potential, challenging the dominance of traditional volatile organic solvents. Among these, this compound, hereafter referred to as [DMPI]I, has garnered significant attention. This salt, characterized by an organic imidazolium cation and an inorganic iodide anion, is a solid at room temperature but possesses unique properties such as low volatility, high thermal stability, and notable ionic conductivity.[1]

This guide offers a comprehensive exploration of the core physicochemical properties of [DMPI]I, designed for researchers, chemists, and drug development professionals. We will move beyond a simple recitation of data, delving into the causality behind experimental choices and providing field-proven insights into its synthesis, characterization, and potential applications. Its utility spans from being an effective electrolyte in energy storage systems like lithium-ion batteries and dye-sensitized solar cells to acting as a green solvent and catalyst in pharmaceutical synthesis.[1][2][3] Understanding its fundamental properties is the key to unlocking its full potential in these innovative fields.

Core Physicochemical Data

A foundational understanding begins with the fundamental identifiers and properties of [DMPI]I, summarized for clarity.

| Property | Value | Source(s) |

| CAS Number | 218151-78-1 | [1][4][5][6] |

| Molecular Formula | C₈H₁₅IN₂ | [1][5][6] |

| Molecular Weight | 266.13 g/mol | [1][5] |

| Appearance | White to orange crystalline powder/solid | [1][5] |

| Purity (Typical) | ≥98.0% (HPLC) | [5][7] |

| Key Characteristic | Hygroscopic | [5] |

Synthesis and Structural Elucidation: From Precursors to Verified Product

The synthesis of [DMPI]I is a classic example of a quaternization reaction, a fundamental process in organic chemistry. The chosen methodology is not merely a recipe but a controlled process designed to ensure high yield and purity, which are critical for reproducible downstream applications.

Synthesis Pathway: A Nucleophilic Substitution Approach

The synthesis proceeds via a bimolecular nucleophilic substitution (SN2) reaction.[3] The lone pair of electrons on the sp²-hybridized nitrogen atom of 1,2-dimethylimidazole acts as a nucleophile, attacking the electrophilic methylene carbon of 1-iodopropane. Iodide, being an excellent leaving group, facilitates this reaction, leading to the formation of the desired imidazolium salt.

Sources

1,2-Dimethyl-3-propylimidazolium Iodide CAS number 218151-78-1

An In-Depth Technical Guide to 1,2-Dimethyl-3-propylimidazolium Iodide (CAS: 218151-78-1)

Abstract

This compound (DMPII), an ionic liquid with the CAS number 218151-78-1, has emerged as a compound of significant interest across diverse scientific fields. Characterized by its unique properties, including notable thermal stability, low volatility, and high ionic conductivity, DMPII is finding critical applications ranging from advanced energy storage systems to green chemistry and catalysis.[1] This guide provides a comprehensive technical overview of DMPII, consolidating its physicochemical properties, detailing a robust synthesis protocol, and exploring its primary applications with field-proven insights. We delve into the causality behind its functional advantages, particularly its role as a multifunctional redox mediator in Li-O₂ batteries and as a key electrolyte component in dye-sensitized solar cells (DSSCs).[2][3][4] This document is intended to serve as a foundational resource for professionals seeking to leverage the unique characteristics of this versatile imidazolium salt in their research and development endeavors.

Introduction to this compound (DMPII)

Ionic liquids (ILs) are a class of salts that exist in a liquid state below 100°C. They are composed entirely of ions and are distinguished by their negligible vapor pressure, high thermal stability, and wide electrochemical windows, making them attractive alternatives to traditional volatile organic solvents.[1][5]

Within this class, this compound, often abbreviated as DMPII, has garnered significant attention. It is a quaternary ammonium salt based on a substituted imidazole core. The methylation at the C2 position of the imidazolium ring is a key structural feature that differentiates it from more common 1,3-dialkylimidazolium salts, contributing to slightly higher thermal stabilities.[6] Its iodide anion is crucial for many of its redox applications, particularly in electrochemical systems.

Physicochemical Properties and Characterization

The utility of DMPII is fundamentally derived from its distinct physical and chemical properties. A summary of its core characteristics is presented below.

Core Properties

Quantitative and qualitative data for DMPII have been consolidated from various suppliers and safety data sheets.

| Property | Value | Source(s) |

| CAS Number | 218151-78-1 | [2][7][8] |

| Molecular Formula | C₈H₁₅IN₂ | [2][7] |

| Molecular Weight | 266.12 g/mol | [2][9] |

| Appearance | White to orange/green powder or crystals | [7][10] |

| Purity | ≥98.0% (HPLC) | [2][11] |

| Melting Point | 94 °C | [12] |

| Density | 1.45 g/cm³ (at 85 °C) | [7] |

| Water Solubility | Soluble | [7] |

| Key Characteristic | Hygroscopic | [11] |

Spectroscopic and Thermal Profile

Characterization of DMPII is typically performed using standard analytical techniques. While detailed spectra are proprietary to individual manufacturers, the expected methodologies include:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure, ensuring the correct placement of the methyl and propyl groups on the imidazolium ring.

-

Infrared (IR) Spectroscopy: FTIR analysis helps to identify the characteristic vibrational modes of the imidazolium ring and the alkyl chains.

-

Thermal Stability: As a class, imidazolium-based ionic liquids are known for their high thermal stability.[1] Studies on similar compounds show that 1,2,3-trialkylimidazolium salts exhibit slightly enhanced thermal stability compared to their 1,3-dialkyl counterparts.[6] However, the presence of the nucleophilic iodide anion results in a lower decomposition temperature compared to ILs with bulky, non-nucleophilic anions like bis(trifluoromethylsulfonyl)imide (TFSI).[6] Despite this, DMPII is stable under typical operating conditions for many electrochemical and catalytic applications.

Synthesis and Purification

The synthesis of DMPII is a straightforward quaternization reaction, a type of alkylation, involving a nucleophilic substitution mechanism.

Reaction Mechanism and Rationale

The process involves the reaction of 1,2-dimethylimidazole with an alkylating agent, 1-iodopropane. The lone pair of electrons on the N3 nitrogen of the imidazole ring acts as a nucleophile, attacking the electrophilic carbon of the 1-iodopropane. This forms a new carbon-nitrogen bond and results in the positively charged imidazolium cation and the displaced iodide anion. The choice of microwave irradiation is a common process intensification technique used to reduce reaction times and improve yields by providing efficient and uniform heating.

Caption: Synthesis workflow for this compound.

Detailed Laboratory Protocol

This protocol is based on a published synthesis method and is designed to yield high-purity DMPII.[13]

Materials:

-

1,2-dimethylimidazole (e.g., 7.78 mL, 100 mmol)

-

1-iodopropane (e.g., 9.74 mL, 50 mmol)

-

Diethyl ether (analytical grade)

-

Microwave reactor or oil bath with reflux condenser

-

Round-bottom flask

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a suitable reaction vessel, combine 1,2-dimethylimidazole and 1-iodopropane. Causality Note: An excess of the imidazole base is often used to ensure complete consumption of the alkylating agent, simplifying purification.

-

Heating: Heat the mixture to 120°C under microwave irradiation or using a traditional oil bath with vigorous stirring.[13] Monitor the reaction until completion (typically determined by TLC or NMR analysis of an aliquot).

-

Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove any unreacted volatile materials by evaporation under reduced pressure using a rotary evaporator.[13]

-

Purification: Wash the resulting viscous liquid or solid product multiple times with diethyl ether (e.g., 5 x 20 mL).[13] Vigorously stir or sonicate during each wash. Causality Note: DMPII is insoluble in diethyl ether, while the non-polar starting materials are soluble. This allows for efficient removal of unreacted 1-iodopropane and other organic impurities.

-

Final Drying: Decant the ether after the final wash. Dry the purified product under high vacuum for at least 8 hours to remove any residual solvent.[13]

-

Characterization: The final product, a light yellow liquid or solid, should be characterized by NMR and its purity assessed by HPLC. A typical yield for this process is around 92%.[13]

Key Applications in Research and Development

DMPII's unique combination of properties makes it a highly versatile compound in several cutting-edge research areas.

Energy Storage: A Multifunctional Component

DMPII is extensively used as an electrolyte component in electrochemical devices due to its ionic conductivity.[1]

-

Dye-Sensitized Solar Cells (DSSCs): In DSSCs, DMPII is a primary component of the iodide/triiodide (I⁻/I₃⁻) redox couple electrolyte.[2][4] Its role is to regenerate the oxidized dye by donating an electron and then to be regenerated itself at the cathode. Its low volatility and high thermal stability contribute to the long-term operational stability of the solar cell, a critical advantage over volatile organic solvents. An optimized electrolyte composition for DSSCs was reported to achieve a photoelectric conversion efficiency of 8.08%.[14]

-

Lithium-Oxygen (Li-O₂) Batteries: In the high-energy-density field of Li-O₂ batteries, DMPII serves as a multifunctional redox mediator.[3] It promotes the discharge capacity, reduces the charging potential, and, critically, helps suppress the detrimental "shuttling" effect by forming a protective solid-electrolyte interphase (SEI) layer on the lithium anode in situ.[3] This "self-defensing" mechanism enhances the cyclability and overall performance of the battery.

Caption: Role of DMPII as a redox mediator and anode protector in Li-O₂ batteries.

Protocol: Preparation of a DMPII-based Electrolyte for DSSC Evaluation

This protocol describes the formulation of a standard liquid electrolyte for testing in DSSCs.[14]

Materials:

-

This compound (DMPII)

-

Lithium iodide (LiI)

-

Iodine (I₂)

-

4-tert-butylpyridine (TBP)

-

3-methoxypropionitrile (MePN) or Acetonitrile (ACN)

Procedure:

-

Solvent Preparation: In a glovebox or other inert atmosphere, add a measured volume of the chosen solvent (e.g., MePN) to a volumetric flask.

-

Component Addition: Sequentially add the solid components to the solvent under stirring. For a high-efficiency electrolyte, the following concentrations can be targeted: 1.0 M DMPII, 0.10 M LiI, 0.12 M I₂, and 0.50 M TBP.[14]

-

Dissolution: Stir the mixture at room temperature until all components are fully dissolved. This may take several hours. The solution should be a dark brown/red color due to the presence of the I⁻/I₃⁻ redox couple.

-

Storage: Store the electrolyte in a tightly sealed, dark container under an inert atmosphere to prevent solvent evaporation and degradation from light or moisture.

Green Chemistry and Other Applications

-

Green Solvents: DMPII's low volatility and high stability make it an environmentally friendly alternative to conventional solvents in various chemical reactions.[1]

-

Catalysis: The compound can be used as a catalyst or as a support for metal/metal oxide catalysts in organic synthesis, potentially improving reaction rates and yields.[1][12]

-

Biomedical Potential: Researchers are exploring the use of DMPII in creating biocompatible materials, which could have applications in targeted drug delivery systems.[1]

Safety, Handling, and Storage

As with any chemical reagent, proper handling of DMPII is essential for laboratory safety. The information below is a summary from available Safety Data Sheets (SDS).[10][15]

Hazard Identification

| Hazard Classification (GHS) | Statement | Precaution |

| Skin Irritation | H315: Causes skin irritation | P280: Wear protective gloves |

| Eye Irritation | H319: Causes serious eye irritation | P280: Wear eye protection |

| Acute Toxicity | Not classified, but may be harmful if inhaled or swallowed | P262: Do not get in eyes, on skin, or on clothing |

Recommended Handling and Storage Procedures

-

Handling: Handle in a well-ventilated area, preferably within a fume hood, to avoid dust or aerosol inhalation. Avoid contact with skin, eyes, and clothing.[10] Standard personal protective equipment (PPE), including safety glasses, nitrile gloves, and a lab coat, should be worn.

-

Storage: DMPII is hygroscopic and should be stored in a tightly closed container under an inert atmosphere (e.g., argon or nitrogen).[11][15] Keep in a cool, dark, and dry place to prevent degradation.[7]

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.[10]

Conclusion and Future Outlook

This compound is a powerful and versatile ionic liquid with a well-established and growing presence in materials science and chemistry. Its multifunctional capabilities, particularly in next-generation energy storage devices, position it as a critical component for future technological advancements. The continued exploration of DMPII in green chemistry, catalysis, and biomedical applications promises to unlock further innovative solutions. As research progresses, a deeper understanding of its structure-property relationships will enable the rational design of even more efficient and stable systems, solidifying the role of DMPII as a cornerstone imidazolium salt for the scientific community.

References

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. researchgate.net [researchgate.net]

- 4. Solaronix - IonLic, Solar-Grade Ionic Liquids [solaronix.com]

- 5. ceder.berkeley.edu [ceder.berkeley.edu]

- 6. Flammability, thermal stability, and phase change characteristics of several trialkylimidazolium salts - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. chembk.com [chembk.com]

- 8. chemscene.com [chemscene.com]

- 9. 1-Propyl-2,3-dimethyl-imidazolium iodide Solarpur this compound [sigmaaldrich.com]

- 10. iolitec.de [iolitec.de]

- 11. labproinc.com [labproinc.com]

- 12. roco.global [roco.global]

- 13. This compound | 218151-78-1 [chemicalbook.com]

- 14. researchgate.net [researchgate.net]

- 15. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to the Solubility of 1,2-Dimethyl-3-propylimidazolium Iodide in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 1,2-Dimethyl-3-propylimidazolium Iodide ([DMPII]), an ionic liquid of significant interest in diverse research and industrial applications. This document is intended for researchers, scientists, and drug development professionals who seek a deeper understanding of the solution behavior of this compound.

Part 1: Introduction to this compound and the Significance of its Solubility

This compound, with the chemical formula C₈H₁₅IN₂ and CAS number 218151-78-1, is an imidazolium-based ionic liquid.[1][2][3] Ionic liquids (ILs) are salts that exist in a liquid state at or near room temperature, and their unique properties, such as low volatility, high thermal stability, and tunable solvency, have positioned them as "designer solvents" and functional materials in a multitude of fields.[4]

[DMPII] has garnered attention for its applications as an electrolyte in batteries and dye-sensitized solar cells, as a catalyst in organic synthesis, and as a green solvent alternative to volatile organic compounds.[5] Its ability to dissolve a wide range of organic and inorganic compounds makes it a valuable medium for various chemical processes.[5] A thorough understanding of its solubility in different organic solvents is paramount for its effective application, enabling the design of efficient reaction media, extraction systems, and electrochemical formulations.

Part 2: Theoretical Framework of Solubility

The solubility of an ionic liquid in an organic solvent is governed by the principle of "like dissolves like," which is a manifestation of the intermolecular forces between the solute and solvent molecules. The overall process is driven by the change in Gibbs free energy of mixing. For dissolution to occur, the interactions between the ions of the ionic liquid and the solvent molecules must be strong enough to overcome the ion-ion interactions within the ionic liquid's quasi-lattice structure and the solvent-solvent interactions.

Several factors influence the solubility of [DMPII]:

-

Polarity: As an ionic compound, [DMPII] is inherently polar. It is expected to be more soluble in polar solvents that can effectively solvate the imidazolium cation and the iodide anion. Polar protic solvents, capable of hydrogen bonding, and polar aprotic solvents, with large dipole moments, are generally good candidates for dissolving ionic liquids.

-

Hydrogen Bonding: The hydrogen atoms on the imidazolium ring of [DMPII], particularly at the C2 position, are acidic and can act as hydrogen bond donors. Solvents that are strong hydrogen bond acceptors can interact favorably with the cation, promoting dissolution.

-

Van der Waals Forces: The propyl and methyl groups on the imidazolium cation contribute to van der Waals interactions. While weaker than electrostatic and hydrogen bonding forces, these interactions play a role, especially with less polar solvents.

-

The Iodide Anion: The iodide anion (I⁻) is a large, soft anion. Its interactions with the solvent are also crucial. The nature of the anion has a significant impact on the physical properties and solubility of an ionic liquid.

Part 3: Solubility Profile of this compound

Precise, experimentally determined quantitative solubility data for this compound in a wide range of organic solvents is scarce in publicly available literature. However, based on the principles outlined in Part 2 and data for analogous imidazolium-based ionic liquids, a qualitative and estimated quantitative solubility profile can be constructed.

Qualitative Solubility:

-

High Solubility: Expected in polar protic solvents (e.g., water, ethanol, methanol) and polar aprotic solvents (e.g., DMSO, acetonitrile, acetone). The ability of these solvents to solvate both the cation and the anion through ion-dipole interactions and, in the case of protic solvents, hydrogen bonding, is the primary driver for high solubility. For instance, the structurally similar 1,3-Dimethylimidazolium iodide is known to be soluble in polar solvents like water, methanol, and ethanol.[8]

-

Limited to Low Solubility: Expected in non-polar and weakly polar solvents (e.g., toluene, hexane). The large difference in polarity between the ionic liquid and these solvents results in weak solute-solvent interactions that cannot overcome the strong ion-ion forces in the ionic liquid.

Estimated Quantitative Solubility Data:

The following table presents an estimated solubility of [DMPII] at room temperature (approximately 25°C). It is crucial to note that these are estimates based on the solubility of structurally similar imidazolium salts and general solubility trends for ionic liquids. For critical applications, experimental verification is strongly recommended.

| Solvent | Solvent Type | Estimated Solubility | Rationale |

| Water (H₂O) | Polar Protic | Very High (>500 g/L) | High polarity and strong hydrogen bonding capability. TCI indicates it is soluble in water.[9] |

| Ethanol (C₂H₅OH) | Polar Protic | High (>200 g/L) | Good polarity and hydrogen bonding ability.[7] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High (>200 g/L) | High polarity and strong dipole moment. |

| Acetonitrile (CH₃CN) | Polar Aprotic | High (>150 g/L) | Good polarity. |

| Acetone ((CH₃)₂CO) | Polar Aprotic | Moderate to High (>100 g/L) | Moderate polarity. |

| Toluene (C₇H₈) | Non-polar Aromatic | Low (<10 g/L) | Significant polarity mismatch.[7] |

| n-Hexane (C₆H₁₄) | Non-polar Aliphatic | Very Low (<1 g/L) | Large polarity mismatch.[7] |

Part 4: Experimental Determination of Solubility

To obtain precise solubility data, a systematic experimental approach is necessary. The following protocol outlines a standard method for determining the solubility of [DMPII] in an organic solvent.

Experimental Protocol: Isothermal Shake-Flask Method

This method is a reliable and widely used technique for determining the equilibrium solubility of a solid in a liquid.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Thermostated shaker or water bath with agitation

-

Analytical balance (±0.1 mg)

-

Centrifuge

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical instrumentation for quantification (e.g., UV-Vis spectrophotometer, HPLC with a suitable detector)

Step-by-Step Methodology:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of [DMPII] to a known volume or mass of the chosen organic solvent in a series of sealed vials. The excess solid is crucial to ensure that equilibrium is reached from a state of supersaturation.

-

-

Equilibration:

-

Place the vials in a thermostated shaker set to the desired temperature (e.g., 25°C).

-

Agitate the mixtures for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the liquid phase remains constant.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed in the thermostated bath for several hours (e.g., 2-4 hours) to allow the excess solid to settle.

-

For finer suspensions, centrifuge the vials at a controlled temperature to facilitate phase separation.

-

-

Sampling and Dilution:

-

Carefully withdraw a known volume of the clear supernatant using a pre-warmed pipette to avoid precipitation due to temperature changes.

-

Immediately filter the sample through a syringe filter compatible with the solvent to remove any remaining solid particles.

-

Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a pre-calibrated analytical instrument. For imidazolium-based ionic liquids, UV-Vis spectrophotometry is often suitable due to the UV absorbance of the imidazolium ring. HPLC can also be used for more complex mixtures.

-

Construct a calibration curve using standard solutions of [DMPII] of known concentrations.

-

-

Calculation of Solubility:

-

From the measured concentration of the diluted sample and the dilution factor, calculate the concentration of [DMPII] in the original saturated solution. This value represents the solubility of the ionic liquid in the solvent at the specified temperature.

-

Express the solubility in appropriate units, such as g/L, mol/L, or mole fraction.

-

Self-Validation and Trustworthiness:

-

Equilibrium Confirmation: Perform kinetic studies to ensure that the measured solubility is independent of the equilibration time after a certain point.

-

Reproducibility: Conduct multiple independent experiments (at least triplicate) to ensure the reproducibility of the results.

-

Purity of Materials: The purity of both the ionic liquid and the solvents should be high to avoid erroneous results.

-

Temperature Control: Maintain precise temperature control throughout the experiment, as solubility is often temperature-dependent.

Part 5: Visualizing Intermolecular Interactions and Experimental Workflow

Diagram of Key Intermolecular Forces in Solution

Caption: Intermolecular forces governing the solubility of [DMPII].

Experimental Workflow Diagram

Caption: Workflow for the isothermal shake-flask solubility determination method.

References

-

1,2-Dimethyl-3-propyl-1H-imidazol-3-ium iodide | C8H15IN2 | CID 11459786. PubChem. Available at: [Link]

-

This compound | CAS#:218151-78-1. Chemsrc.com. Available at: [Link]

-

Ionic liquid. Wikipedia. Available at: [Link]

-

1,3-Dimethylimidazolium iodide - Solubility of Things. Solubilityofthings.com. Available at: [Link]

-

Hansen solubility parameters. Stenutz. Available at: [Link]

-

Practical Determination of the Solubility Parameters of 1-Alkyl-3-methylimidazolium Bromide ([CnC1im]Br, n = 5, 6, 7, 8) Ionic Liquids by Inverse Gas Chromatography and the Hansen Solubility Parameter. National Center for Biotechnology Information. Available at: [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. This compound | CAS#:218151-78-1 | Chemsrc [chemsrc.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Ionic liquid - Wikipedia [en.wikipedia.org]

- 5. chemimpex.com [chemimpex.com]

- 6. Hansen solubility parameters [stenutz.eu]

- 7. Practical Determination of the Solubility Parameters of 1-Alkyl-3-methylimidazolium Bromide ([CnC1im]Br, n = 5, 6, 7, 8) Ionic Liquids by Inverse Gas Chromatography and the Hansen Solubility Parameter - PMC [pmc.ncbi.nlm.nih.gov]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. This compound | 218151-78-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

1,2-Dimethyl-3-propylimidazolium Iodide molecular weight and formula

An In-Depth Technical Guide to 1,2-Dimethyl-3-propylimidazolium Iodide

Authored by: Gemini, Senior Application Scientist

Abstract

This compound [CAS: 218151-78-1] is a prominent member of the imidazolium-based ionic liquids (ILs), a class of salts with melting points below 100°C. Possessing a unique combination of properties including high ionic conductivity, excellent thermal stability, and low volatility, it has emerged as a versatile compound in advanced materials science and green chemistry.[1] This guide provides a comprehensive technical overview of its core chemical attributes, a detailed synthesis protocol, and an exploration of its principal applications, tailored for researchers and professionals in drug development, electrochemistry, and materials science.

Physicochemical and Structural Properties

This compound, also known as DMPII, is a quaternary ammonium salt characterized by an imidazolium cation and an iodide anion.[2] The substitution pattern—methyl groups at positions 1 and 2, and a propyl group at position 3—imparts specific steric and electronic effects that define its physical and chemical behavior. Its appearance is typically a white to light yellow or orange crystalline powder.[1][3][4]

Key Data Summary

The fundamental properties of this compound are summarized below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₅IN₂ | [1][3][5][6] |

| Molecular Weight | 266.13 g/mol | [1][3] |

| CAS Number | 218151-78-1 | [1][3][5] |

| Appearance | White to light yellow/orange crystalline powder | [1][4] |

| Purity | Typically ≥98% - ≥99% (by HPLC) | [1][3][5] |

| Melting Point | 94 °C | [2] |

| Common Synonyms | 1-Propyl-2,3-dimethyl-imidazolium iodide, DMPIIm, DMPII | [2] |

| Key Characteristic | Hygroscopic solid | [3] |

Synthesis Protocol and Mechanism

The synthesis of this compound is a straightforward quaternization reaction, a type of N-alkylation. The process involves the reaction of 1,2-dimethylimidazole with an alkylating agent, 1-iodopropane.

Underlying Mechanism: S_N2 Alkylation

The synthesis proceeds via a direct S_N2 (bimolecular nucleophilic substitution) mechanism. The nitrogen atom at the 3-position of the 1,2-dimethylimidazole ring acts as a nucleophile, attacking the electrophilic carbon atom of 1-iodopropane that is bonded to the iodine atom. Iodide, being an excellent leaving group, departs, resulting in the formation of the stable 1,2-Dimethyl-3-propylimidazolium cation and the iodide anion. The use of microwave radiation is a common enhancement to this process, as it provides rapid and uniform heating, often leading to shorter reaction times and higher yields compared to conventional heating methods.[7]

Step-by-Step Synthesis Workflow

The following protocol details a validated method for the synthesis of this compound.[7]

Materials:

-

1,2-dimethylimidazole (e.g., 100 mmol)

-

1-iodopropane (e.g., 50 mmol)

-

Diethyl ether (for washing)

-

Microwave reactor

-

Round-bottom flask

-

Rotary evaporator

Procedure:

-

Reactant Charging: In a suitable microwave reactor vessel, combine 1,2-dimethylimidazole and 1-iodopropane.[7] Note: An excess of the imidazole base is often used to drive the reaction to completion.

-

Microwave-Assisted Reaction: Heat the mixture to 120°C using microwave radiation.[7] Maintain this temperature until the reaction is complete, which can be monitored by techniques like TLC or NMR.

-

Solvent Removal: After the reaction, remove any unreacted starting material and volatile byproducts by evaporation under reduced pressure using a rotary evaporator.[7]

-

Purification by Washing: Wash the resulting crude product multiple times with diethyl ether (e.g., 5 x 20 mL).[7] This step is crucial for removing residual non-polar impurities, particularly unreacted 1-iodopropane.

-

Final Drying: Dry the purified product under a high vacuum for an extended period (e.g., 8 hours) to remove any remaining solvent. The final product is a high-purity light yellow liquid or solid.[7]

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Key Applications and Field-Proven Insights

The unique physicochemical properties of this compound make it a highly valuable component in several advanced technology fields.

Energy Storage: Electrolytes for Batteries and Supercapacitors

A primary application of this ionic liquid is as an electrolyte component in energy storage devices.[1] Its high ionic conductivity facilitates efficient charge transport between the electrodes, which is a critical factor for the performance of lithium-ion batteries and supercapacitors. Furthermore, its low volatility and high thermal stability enhance the safety profile of these devices compared to those using traditional volatile and flammable organic solvents.[1]

Green Chemistry: An Environmentally Benign Solvent

In the realm of chemical synthesis, this compound serves as a "green solvent".[1] Its negligible vapor pressure significantly reduces the emission of volatile organic compounds (VOCs), mitigating air pollution and exposure risks. This property is especially advantageous in the pharmaceutical industry, where stringent environmental and safety standards are paramount.[1] It can enhance reaction rates and selectivity in various organic reactions, offering a sustainable alternative to conventional solvents.[1]

Photovoltaics: Dye-Sensitized Solar Cells (DSSC)

This ionic liquid has been specifically investigated for its role in dye-sensitized solar cells (DSSCs).[5] In DSSC technology, the electrolyte is a crucial component that regenerates the dye and transports charge. The iodide/triiodide (I⁻/I₃⁻) redox couple is a standard component of these electrolytes. This compound serves as a source of iodide ions and as a conductive medium, and its non-volatile nature contributes to the long-term stability and durability of the solar cell, a significant challenge for traditional solvent-based electrolytes.

Catalysis and Nanomaterial Synthesis

The compound is also utilized as a catalyst in various organic synthesis reactions, helping to facilitate transformations that are crucial for producing fine chemicals and pharmaceuticals.[1] Its structured ionic nature can influence reaction pathways and stabilize catalytic species. Additionally, it has been employed as a medium for the synthesis of nanomaterials, where it can act as a templating agent or stabilizer, controlling the size and morphology of the resulting nanoparticles.[1]

Safety and Handling

-

Handling: As a hygroscopic substance, this compound should be handled and stored in a dry environment, preferably under an inert atmosphere (e.g., in a glovebox or desiccator) to prevent moisture absorption.[3]

-

Storage: Store at room temperature in a tightly sealed container away from moisture and strong oxidizing agents.[1]

Conclusion

This compound stands out as a highly functional and versatile ionic liquid. Its synthesis is well-established, and its combination of high conductivity, thermal stability, and low volatility provides significant advantages across multiple scientific disciplines. From enhancing the safety and efficiency of next-generation batteries and solar cells to enabling greener chemical manufacturing processes, its utility continues to expand, making it a key material for researchers and innovators.

References

-

Chem-Impex. (n.d.). This compound. Retrieved from [Link]

-

RoCo Global. (n.d.). This compound, >98%. Retrieved from [Link]

-

Chemsrc. (n.d.). This compound. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 1,3-dimethylimidazole-2-thione. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. roco.global [roco.global]

- 3. labproinc.com [labproinc.com]

- 4. This compound | 218151-78-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. scbt.com [scbt.com]

- 6. This compound | CAS#:218151-78-1 | Chemsrc [chemsrc.com]

- 7. This compound | 218151-78-1 [chemicalbook.com]

The Genesis of a "Designer" Solvent: An In-depth Technical Guide to the Discovery and History of Imidazolium-Based Ionic Liquids

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Paradigm Shift in Solvent Chemistry

For decades, the world of chemistry has been dominated by volatile organic solvents (VOCs), essential for a vast array of reactions and processes but often posing significant environmental and safety hazards. The emergence of ionic liquids (ILs), and specifically imidazolium-based ILs, represents a paradigm shift in solvent chemistry. These unique compounds, composed entirely of ions and existing as liquids at or near room temperature, offer a tantalizing combination of negligible vapor pressure, high thermal stability, and tunable physicochemical properties.[1][2] This "designability," achieved by modifying the constituent cation and anion, has opened up unprecedented opportunities in fields ranging from green chemistry and catalysis to materials science and, critically, drug development.[3][4] This guide provides a comprehensive exploration of the discovery and historical evolution of imidazolium-based ionic liquids, offering insights into their synthesis, characterization, and the scientific milestones that have cemented their place as a cornerstone of modern chemical research.

The Dawn of Ionic Liquids: Early Discoveries and Foundational Concepts

The story of ionic liquids begins not in the late 20th century, as is often assumed, but over a century ago. In 1914, the Russian-German chemist Paul Walden was investigating the physicochemical properties of fused salts. In his pursuit of salts that were liquid at manageable temperatures, he synthesized ethylammonium nitrate, [EtNH₃][NO₃], and noted its remarkably low melting point of 12 °C.[3][5][6] This discovery of a salt that was liquid at room temperature was the first documented instance of what we now classify as an ionic liquid.[7] However, Walden's discovery remained largely a scientific curiosity for many decades, with the field of molten salts primarily focused on high-temperature systems.[5]

It wasn't until the 1970s and 80s that interest in low-temperature ionic liquids was rekindled, driven by the search for novel electrolytes for battery applications.[8] This research led to the development of first-generation ionic liquids based on alkyl-substituted pyridinium and imidazolium cations paired with halide or tetrahalogenoaluminate anions.[2] While these early imidazolium-based ILs demonstrated promising properties, their utility was severely limited by their extreme sensitivity to moisture, reacting vigorously with water and making them unsuitable for a wide range of chemical applications.[3]

A pivotal breakthrough occurred in 1992 when John Wilkes and Michael Zaworotko published their seminal paper on air and water-stable 1-ethyl-3-methylimidazolium ([EMIM]⁺) based ionic liquids.[7][9][10] By pairing the imidazolium cation with anions such as tetrafluoroborate ([BF₄]⁻) and acetate ([CH₃COO]⁻), they created a new class of ionic liquids that were not only liquid at room temperature but also remarkably stable in the presence of air and water.[10][11] This discovery is widely considered the dawn of the modern era of ionic liquid research, unlocking their potential for a vast array of applications and sparking an explosion of interest in the scientific community.[5][11]

A Timeline of Innovation: Key Milestones in Imidazolium-Based Ionic Liquids

Caption: Key milestones in the history of imidazolium-based ionic liquids.

The Art of Synthesis: From Lab-Scale Curiosities to Industrial Solvents

The "designer" nature of imidazolium-based ionic liquids stems from the versatility of their synthesis. The fundamental approach involves a two-step process: the quaternization of an N-substituted imidazole followed by anion exchange.

General Synthesis Pathway

Caption: General two-step synthesis of imidazolium-based ionic liquids.

Experimental Protocol: Synthesis of 1-Ethyl-3-methylimidazolium Chloride ([EMIM][Cl])

This protocol details a common laboratory-scale synthesis of the foundational imidazolium-based ionic liquid, [EMIM]Cl.

Materials:

-

1-Methylimidazole (distilled prior to use)

-

Chloroethane

-

Toluene (or another suitable solvent)

-

Ethyl acetate

-

Three-necked round-bottom flask

-

Condenser

-

Dropping funnel

-

Magnetic stirrer and hotplate

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry three-necked flask equipped with a magnetic stirrer, condenser, and dropping funnel, add 1-methylimidazole and a suitable solvent such as toluene.

-

Reaction Initiation: Heat the mixture to a controlled temperature (e.g., 50-60°C) with constant stirring.

-

Addition of Alkylating Agent: Slowly add chloroethane dropwise to the reaction mixture through the dropping funnel. The reaction is exothermic, so a controlled addition rate is crucial to maintain the desired temperature.

-

Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material (1-methylimidazole) is consumed.

-

Work-up and Purification:

-

After the reaction is complete, cool the mixture to room temperature.

-

Wash the resulting product with ethyl acetate to remove any unreacted starting materials and organic impurities. The ionic liquid, being immiscible with ethyl acetate, will form a separate layer.

-

Separate the lower ionic liquid layer.

-

Remove any residual solvent under reduced pressure using a rotary evaporator to yield the final product, 1-ethyl-3-methylimidazolium chloride.[1] For higher purity, the product can be further purified by recrystallization or by using activated carbon to remove colored impurities.[12]

-

Unveiling the Properties: Essential Characterization Techniques

The unique properties of imidazolium-based ionic liquids necessitate a suite of characterization techniques to elucidate their structure, purity, and physicochemical behavior.

| Characterization Technique | Information Obtained |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Provides detailed information about the molecular structure of the cation and anion, confirming the successful synthesis and purity of the ionic liquid.[13] |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Identifies the functional groups present in the ionic liquid and can provide insights into the interactions between the cation and anion.[13] |

| Thermogravimetric Analysis (TGA) | Determines the thermal stability and decomposition temperature of the ionic liquid, a critical parameter for its application in high-temperature processes.[5][14] |

| Differential Scanning Calorimetry (DSC) | Measures the melting point, glass transition temperature, and heat capacity of the ionic liquid, defining its liquid range and phase behavior.[5][14] |

| Mass Spectrometry (MS) | Confirms the molecular weight of the cation and anion, providing further evidence of the ionic liquid's identity. |

| Viscometry | Measures the viscosity of the ionic liquid, a key property that influences its performance as a solvent and in mass transfer applications.[6][13] |

| Conductivity Measurement | Determines the ionic conductivity, which is crucial for electrochemical applications such as batteries and capacitors.[6][13] |

The Expanding Frontier: Applications in Research and Drug Development

The "designer" nature of imidazolium-based ionic liquids has led to their application in a vast and ever-expanding range of scientific disciplines.

Green Chemistry and Catalysis

Their low volatility and high thermal stability make them attractive "green" alternatives to traditional organic solvents in a variety of chemical reactions, including organic synthesis and catalysis.[4] The ability to tune their properties allows for the optimization of reaction rates and selectivities.

Electrochemistry and Materials Science

The wide electrochemical window and high ionic conductivity of many imidazolium-based ILs make them ideal electrolytes for batteries, supercapacitors, and solar cells.[1] They are also used as templates and solvents in the synthesis of novel nanomaterials and polymers.

Drug Development and Pharmaceutical Applications

The unique properties of imidazolium-based ionic liquids have garnered significant interest in the pharmaceutical industry.

-

Drug Synthesis: They serve as novel reaction media for the synthesis of active pharmaceutical ingredients (APIs), often leading to improved yields and purities.[4]

-

Drug Solubility and Delivery: Imidazolium-based ILs can enhance the solubility of poorly water-soluble drugs, a major challenge in drug formulation.[4] They are also being explored for the development of novel drug delivery systems, such as nanoparticles and micellar structures.[4]

-

Active Pharmaceutical Ingredient-Ionic Liquids (API-ILs): A groundbreaking approach involves creating ionic liquids where the API itself is the cation or anion. This can lead to improved physicochemical properties, such as enhanced solubility and the elimination of polymorphism, a common issue with solid-state drugs.[4]

-

Biological Activity: Certain imidazolium-based ionic liquids have demonstrated inherent antimicrobial and cytotoxic activities, opening up possibilities for their use as active agents themselves.[11]

Conclusion: A Future Built on Ionic Foundations

From a laboratory curiosity in the early 20th century to a cornerstone of modern chemistry, the journey of imidazolium-based ionic liquids has been one of remarkable innovation. Their unique combination of properties, particularly their "designability," has propelled them to the forefront of research in green chemistry, materials science, and, increasingly, the life sciences. For researchers, scientists, and drug development professionals, a thorough understanding of the history, synthesis, and characterization of these fascinating compounds is not just beneficial but essential for harnessing their full potential to address the scientific challenges of the 21st century. The future of solvent chemistry is undoubtedly ionic, and the versatile imidazolium cation will continue to be a key player in this ongoing revolution.

References

- Welton, T. (2018). Ionic liquids: a brief history. Biophysical Reviews, 10(3), 691-706.

- Nandwani, S. K., et al. (2021). Synthesis and Characterization of Imidazolium-Based Ionic Liquids and Evaluating Their Performance as Asphaltene Dispersants. Molecules, 26(16), 4948.

- Kolbeck, C., et al. (2010). Surface Characterization of Functionalized Imidazolium-Based Ionic Liquids. Langmuir, 26(19), 15335-15342.

- Fox, D. M., et al. (2011). Flammability and Thermal Analysis Characterization of Imidazolium-Based Ionic Liquids. Industrial & Engineering Chemistry Research, 50(21), 11995-12003.

- Belhocine, T., et al. (2021). Synthesis and Structural Characterization of Imidazolium-Based Dicationic Ionic Liquids. Journal of Molecular Structure, 1230, 129883.

- D'Anna, F., & Licari, R. (2019). Ionic Liquids: An “Old” Class of Chemicals of High Interest in Modern Sample Preparation and Analysis.

- Yue, S., et al. (2013). Synthesis and Characterization of Imidazolium Perrhenate Ionic Liquids.

- Ciriminna, R., et al. (2022). Recent Advances in Imidazolium-Based Dicationic Ionic Liquids as Organocatalysts: A Mini-Review.

- Rao, P. R., & Reddy, M. L. P. (2019). Special Issue on Progress Using Ionic Liquids in Liquid-Liquid Extraction. Solvent Extraction and Ion Exchange, 37(2), 73-75.

- Wilkes, J. S., & Zaworotko, M. J. (1992). Air and water stable 1-ethyl-3-methylimidazolium based ionic liquids.

- Wilkes, J. S., & Zaworotko, M. J. (1992). Air and water stable 1-ethyl-3-methylimidazolium based ionic liquids. RSC Publishing.

-

Physionyx. (n.d.). Exploring the Chemistry and Applications of Imidazolium Ionic Liquids. Retrieved from [Link]

- Cahya, A., et al. (2019). Synthesis of Imidazolium Based Ionic Liquids and its Application as Medium in Cyclization Reaction of Diketone.

- Plechkova, N. V., & Seddon, K. R. (2008). Paul Walden, the discoverer of ionic liquids (and the Walden inversion). Aldrichimica Acta, 41(1), 23-30.

- Halder, A., & Das, S. (2022). History and Development of Ionic Liquids.

- Anderson, K. L., et al. (2007). A general and direct synthesis of imidazolium ionic liquids using orthoesters. Green Chemistry, 9(7), 743-747.

- Wilkes, J. S., & Zaworotko, M. J. (1992). Air and water stable 1-ethyl-3-methylimidazolium based ionic liquids. University of Limerick Institutional Repository.

- Dzyuba, S. V., et al. (2008). Synthesis of Imidazolium Room-Temperature Ionic Liquids. Exploring Green Chemistry and Click Chemistry Paradigms in an Undergraduate Organic Chemistry Laboratory.

-

Wikipedia. (n.d.). Ionic liquid. Retrieved from [Link]

- Egorova, K. S., et al. (2017). Biological Activity of Ionic Liquids and Their Application in Pharmaceutics and Medicine. Chemical Reviews, 117(10), 7132-7189.

- Wilkes, J. S., & Zaworotko, M. J. (1992). Air and Water Stable 1-Ethyl-3-Methylimidazolium Based Ionic Liquids.

- Babicka, N., et al. (2020). Synthesis of 1-ethyl-3-methylimidazolium chloride (a) [EMIM][Cl] and (b) 1-propyl-3-methylimidazolium chloride [PMIM][Cl].

-

Hefa Cheng. (n.d.). 1-Ethyl-3-methylimidazolium Chloride: A Key Intermediate for Organic Synthesis. Retrieved from [Link]

- Wilkes, J. S. (2002). A short history of ionic liquids—from molten salts to neoteric solvents. Green Chemistry, 4(2), 73-80.

- Mu, T., et al. (2017). A schematic diagram for the synthesis of 1-ethyl-3-methyl imidazolium chloride ([EMIM]Cl) from N-methyl imidazole (A) and chloroethane (B). The Journal of Physical Chemistry A.

- Cahya, A., et al. (2019). Synthesis of Imidazolium Based Ionic Liquids and its Application as Medium in Cyclization Reaction of Diketone.

- Madria, N. (2011). Synthesis and toxicity studies of imidazolium-based ionic liquids. [Master's thesis, Missouri University of Science and Technology].

- Zhang, M., et al. (2024).

- Kumar, V., et al. (2023). Role and Recent Advancements of Ionic Liquids in Drug Delivery Systems. Pharmaceutics, 15(2), 654.

- University of Notre Dame. (2011, December 7).

- Gurtowska, N., et al. (2021). Antimicrobial and Cytotoxic Activity of Novel Imidazolium-Based Ionic Liquids. International Journal of Molecular Sciences, 22(16), 8758.

- Santos, J. I., et al. (2020).

- Shiflett, M. B. (Ed.). (2020).

- Hassan, M. A., et al. (2022). Synthesis, Characterization, Biological Evaluation, and In Silico Studies of Imidazolium-, Pyridinium-, and Ammonium-Based Ionic Liquids Containing n-Butyl Side Chains. ACS Omega, 7(40), 35882-35894.

- Angell, C. A., et al. (2012). Ionic Liquids: Past, present and future. Faraday Discussions, 154, 9-27.

- Angell, C. A., et al. (2012). Ionic Liquids: Past, present and future.

- An, Y., et al. (2017). Imidazolium Based Ionic Liquids: A Promising Green Solvent for Water Hyacinth Biomass Deconstruction. Frontiers in Chemistry, 5, 43.

- Bešter-Rogač, M. (2021). Imidazolium-Based Ionic Liquids: Some Research Methods, Applications and Physico-Chemical Properties.

Sources

- 1. alfa-chemical.com [alfa-chemical.com]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, Physicochemical Characterization, Antimicrobial Properties, and DFT/ADMET Calculations of Imidazolium-Based Ionic Liquids with a Homologous Series of Oxychlorine Anions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ionic liquids: a brief history - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. US7763186B2 - Preparation and purification of ionic liquids and precursors - Google Patents [patents.google.com]

- 10. Physicochemical properties of imidazolium-derived ionic liquids with different C-2 substitutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis, structure and properties of imidazolium-based energetic ionic liquids - RSC Advances (RSC Publishing) [pubs.rsc.org]

1,2-Dimethyl-3-propylimidazolium Iodide NMR and spectral data

An In-Depth Technical Guide to the Synthesis and Spectral Analysis of 1,2-Dimethyl-3-propylimidazolium Iodide

For the modern researcher, scientist, and drug development professional, a comprehensive understanding of the molecular architecture and purity of chemical entities is paramount. This guide provides a detailed exploration of this compound, a versatile ionic liquid with applications ranging from a green solvent in chemical reactions to an electrolyte in energy storage devices.[1] This document will delve into its synthesis, followed by a thorough analysis of its nuclear magnetic resonance (NMR) and other key spectral data, offering insights into the causal relationships behind the observed chemical behaviors.

Synthesis of this compound

The synthesis of this compound is typically achieved through a straightforward quaternization reaction. This process involves the N-alkylation of 1,2-dimethylimidazole with 1-iodopropane. The lone pair of electrons on the N-3 nitrogen of the imidazole ring acts as a nucleophile, attacking the electrophilic carbon of the 1-iodopropane, leading to the formation of the desired imidazolium salt.

Experimental Protocol

A common and effective method for the synthesis of this compound is as follows:

-

Reactant Preparation : In a round-bottom flask, a mixture of 1,2-dimethylimidazole and 1-iodopropane is prepared. A typical molar ratio would be a slight excess of the alkylating agent to ensure complete reaction of the imidazole.

-

Reaction Conditions : The reaction mixture is heated, often under microwave irradiation to accelerate the reaction rate, to a temperature of around 120°C.[2] The reaction is allowed to proceed until completion, which can be monitored by techniques such as thin-layer chromatography.

-

Work-up and Purification : Upon completion, the excess 1-iodopropane and any volatile impurities are removed by evaporation under reduced pressure. The resulting product is then washed multiple times with a non-polar solvent, such as diethyl ether, to remove any remaining unreacted starting materials.[2]

-

Drying : The purified product is dried under vacuum for an extended period to remove any residual solvent, yielding high-purity this compound as a light-yellow liquid or a white to orange crystalline powder.[1][2]

The following diagram illustrates the workflow for the synthesis of this compound:

Caption: Synthesis workflow for this compound.

Spectral Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural analysis of organic molecules. The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom, respectively.

The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different sets of chemically non-equivalent protons in the molecule. The electron-withdrawing nature of the positively charged imidazolium ring will cause the protons attached to or near the ring to be deshielded and appear at a higher chemical shift (downfield).

Predicted ¹H NMR Chemical Shifts:

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-4, H-5 | ~7.5 - 7.8 | Doublets | 1H each |

| N-CH₂- | ~4.1 - 4.3 | Triplet | 2H |

| -CH₂- | ~1.8 - 2.0 | Sextet | 2H |

| -CH₃ (propyl) | ~0.9 - 1.1 | Triplet | 3H |

| N-CH₃ | ~3.8 - 4.0 | Singlet | 3H |

| C-CH₃ | ~2.6 - 2.8 | Singlet | 3H |

The predicted chemical shifts are based on data for the 1,2-dimethyl-3-propylimidazolium cation with a different anion and general NMR principles.[3]

The following diagram illustrates the logical relationship for predicting the ¹H NMR chemical shifts:

Sources

safety and handling precautions for 1,2-Dimethyl-3-propylimidazolium Iodide

An In-Depth Technical Guide to the Safe Handling of 1,2-Dimethyl-3-propylimidazolium Iodide

This guide provides comprehensive safety and handling protocols for this compound (CAS No. 218151-78-1), an imidazolium-based ionic liquid. Designed for researchers, chemists, and drug development professionals, this document synthesizes critical safety data with field-proven best practices to ensure the safe and effective use of this compound in a laboratory setting. The causality behind each recommendation is explained to foster a deeper understanding of risk mitigation.

Compound Profile and Hazard Identification

This compound, also known as DMPII, is a solid ionic liquid utilized in various research applications, including as an electrolyte in energy storage devices and as a green solvent in chemical synthesis.[1] While ionic liquids are often noted for their low volatility, this does not equate to an absence of hazards. A thorough understanding of the compound's specific risks is the foundation of safe laboratory practice.

The primary hazards associated with this compound, as identified by the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), are skin and eye irritation.[2]

-

Hazard Statements:

-

Signal Word: Warning[2]

It is crucial to note that for many toxicological endpoints, such as acute toxicity, carcinogenicity, and reproductive toxicity, comprehensive data is not yet available. One safety data sheet indicates the substance may be harmful if inhaled or swallowed.[3] Therefore, the absence of data should not be interpreted as an absence of risk; a conservative approach to handling is warranted.

Physicochemical Data Summary

The physical and chemical properties of a substance are critical inputs for a risk assessment. For instance, its solid, crystalline form necessitates measures to control airborne dust, while its hygroscopic nature dictates specific storage conditions.[2][4]

| Property | Value | Source(s) |

| CAS Number | 218151-78-1 | [2][4] |

| Molecular Formula | C₈H₁₅IN₂ | [2][4][5] |

| Molecular Weight | ~266.13 g/mol | [4][5] |

| Appearance | White to orange crystalline powder/solid | [1][4] |

| Purity | ≥98% | [1][2][6] |

| Melting Point | 94 °C | [6] |

| Key Characteristics | Hygroscopic (moisture-sensitive) | [4] |

Engineering Controls and Personal Protective Equipment (PPE)

The hierarchy of controls prioritizes eliminating hazards, followed by substitution, engineering controls, administrative controls, and finally, PPE. For handling this compound powder, a combination of engineering controls and robust PPE is essential.

Primary Engineering Controls

The primary engineering control for handling this compound is a certified chemical fume hood or a local exhaust ventilation (LEV) system.[2]

-

Causality: As a fine powder, the compound can easily become airborne during manipulation (e.g., weighing, transferring). A fume hood or LEV captures these particles at the source, preventing inhalation and contamination of the general laboratory environment.[7] This is particularly important given the potential for respiratory tract irritation.[3][8]

Mandatory Personal Protective Equipment (PPE)

Proper PPE provides a final barrier between the researcher and the chemical.[7] The selection of PPE must be based on the specific hazards of skin and eye irritation.

-

Eye and Face Protection:

-

Requirement: Chemical safety goggles conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards are mandatory.[9]

-

Expert Insight: Standard safety glasses offer insufficient protection against dust particles, which can easily enter around the edges. Goggles provide a seal around the eyes. A face shield should be worn over goggles if there is a significant risk of splashing or dust generation.[2]

-

-

Skin Protection:

-

Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn.[2][10] It is critical to inspect gloves for defects before each use and to practice proper removal techniques to avoid contaminating the skin.[7][10] Disposable gloves should never be reused.[7]

-

Body Protection: A flame-resistant lab coat or impervious clothing is required to protect against skin contact from spills.[3][10] Closed-toe shoes must be worn at all times in the laboratory.[7][11]

-

-

Respiratory Protection:

-

Requirement: If work cannot be conducted within a fume hood and there is a risk of dust inhalation, a NIOSH/MSHA-approved respirator is necessary.[9] For nuisance exposures, a P95 or P1-type particle respirator may be used; for higher-level protection, a respirator with appropriate cartridges (e.g., ABEK-P2) is recommended.[3][12]

-

Causality: Since the inhalation toxicity is not fully characterized and respiratory irritation is a possibility, minimizing airborne exposure is a primary safety goal.[3][8]

-

Core Experimental Protocols: Handling and Storage

Adherence to standardized protocols is a self-validating system for safety. The following step-by-step methodologies are designed to mitigate the risks associated with this compound.

Protocol for Weighing and Transferring the Solid Compound

-

Preparation: Ensure a chemical fume hood is operational. Decontaminate the work surface and gather all necessary equipment (spatulas, weigh boats, receiving vessel, waste container).

-

Don PPE: Put on all required PPE, including a lab coat, safety goggles, and appropriate gloves.

-

Transfer to Hood: Transport the sealed container of this compound to the fume hood.

-

Dispensing: Perform all manipulations deep within the hood. Open the container away from your face. Use a clean spatula to carefully transfer the desired amount of powder to a weigh boat. Avoid any actions that could generate dust, such as dropping or rapid scraping.

-

Closure: Tightly reseal the main container immediately after dispensing. The compound is hygroscopic, and minimizing its exposure to air is critical for maintaining its integrity.[4]

-

Transfer: Carefully transfer the weighed powder to the reaction vessel.

-

Decontamination: Clean any residual powder from the spatula and work surface using a damp cloth (if compatible with your process) to prevent dust formation. Dispose of all contaminated disposables (weigh boats, gloves, wipes) in a designated, sealed waste container.[2]

-

Post-Handling: Wash hands and any exposed skin thoroughly with soap and water after completing the task, even after removing gloves.[11]

Storage Requirements

-

Condition: Store in a tightly closed container in a cool, dry, dark, and well-ventilated place.[2][9]

-

Causality: The compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[4] This can degrade the material and affect experimental results. Storing under an inert gas like argon or nitrogen is also recommended to protect from moisture.[13] Keeping the container sealed prevents contamination and exposure.

Workflow for Safe Handling of Hygroscopic Ionic Liquid

The following diagram outlines the critical decision points and actions for safely handling a hygroscopic solid like this compound.

Caption: Critical workflow for handling hygroscopic solids.

Emergency and First Aid Procedures

Rapid and correct response during an emergency is crucial. All personnel must be familiar with the location of safety showers and eyewash stations.[9]

Spill Response

-

Evacuate: Alert personnel in the immediate area and evacuate if necessary.

-

Protect: Wear appropriate PPE, including respiratory protection if dust is airborne.

-

Contain: Prevent the spill from spreading or entering drains.[2]

-

Clean-up: Carefully sweep the solid material into an airtight container, taking care not to create dust.[2] Use a damp cloth for final cleaning of the area.

-

Dispose: Dispose of the collected material and cleaning supplies as hazardous waste according to local regulations.

First Aid Measures

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. If eye irritation persists, seek immediate medical attention.[2][9]

-

Skin Contact: Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical advice.[2] Contaminated clothing must be washed before reuse.[3]

-

Inhalation: Move the person to fresh air and keep them comfortable for breathing. If the person feels unwell, seek medical attention.[2]

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical attention if you feel unwell.[2][3]

Waste Disposal

Disposal of this compound and its contaminated containers must be performed in strict accordance with all federal, state, and local regulations.[2] Entrust disposal to a licensed waste disposal company. Do not dispose of the material down the drain.[10] One potential method is to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber system.[2]

References

- SAFETY DATA SHEET - TCI Chemicals (D3903: this compound, Version 1.1, 2025-08-27).

- SAFETY DATA SHEET - TCI Chemicals (Product name: this compound, Revision d

- Safety Data Sheet - Iolitec (Product name: this compound, Revision D

- Ionic liquid synthesis: safety and good working practices, EXIL - USC.

- This compound, 25G - D3903-25G, Lab Pro Inc.

- SAFETY DATA SHEET - Fisher Scientific (1-Methyl-3-n-propylimidazolium iodide, Revision D

- This compound | CAS#:218151-78-1, Chemsrc.

- How do I handle with ionic liquids?

- This compound, >98%, RoCo Global.

- This compound | 218151-78-1, ChemicalBook.

- This compound, Chem-Impex.

- Safety Data Sheet: 1-Methyl 3-propylimidazolium iodide, Carl ROTH (Revision: 2024-03-02).

- This compound | C8H15IN2 | CID 11459786, PubChem.

- Safety Data Sheet - Hampton Research (Ionic Liquid Screen, 2024-10-10).

- Safety D

- RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABOR

- Safe Handling Practices for Laboratory Chemicals, GZ Industrial Supplies (2025-05-26).

- This compound 218151-78-1, TCI Chemicals.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. iolitec.de [iolitec.de]

- 4. labproinc.com [labproinc.com]

- 5. This compound | CAS#:218151-78-1 | Chemsrc [chemsrc.com]

- 6. roco.global [roco.global]

- 7. gz-supplies.com [gz-supplies.com]

- 8. carlroth.com [carlroth.com]

- 9. fishersci.com [fishersci.com]

- 10. hamptonresearch.com [hamptonresearch.com]

- 11. artsci.usu.edu [artsci.usu.edu]

- 12. carlroth.com:443 [carlroth.com:443]

- 13. researchgate.net [researchgate.net]

environmental impact of 1,2-Dimethyl-3-propylimidazolium Iodide

An In-Depth Technical Guide to the Environmental Impact of 1,2-Dimethyl-3-propylimidazolium Iodide

The proliferation of ionic liquids (ILs) as "green" alternatives to volatile organic compounds has been a significant development in chemistry. However, the initial enthusiasm for their negligible vapor pressure has been tempered by a growing awareness of their potential environmental and toxicological effects upon release into aquatic and terrestrial ecosystems. This guide focuses on a specific imidazolium-based ionic liquid, this compound, providing a comprehensive analysis of its potential environmental impact. As a Senior Application Scientist, my objective is not merely to present data but to offer a structured, scientifically rigorous framework for assessing the environmental profile of this and similar novel chemical entities. This document is designed for researchers, scientists, and drug development professionals who require a deep, actionable understanding of the ecotoxicological considerations inherent in the lifecycle of such compounds.

Part 1: The Chemical Identity and Industrial Footprint of this compound

This compound is an ionic liquid characterized by an imidazolium cation with methyl groups at the 1 and 2 positions and a propyl group at the 3 position, paired with an iodide anion. Its synthesis is typically achieved through the quaternization of 1,2-dimethylimidazole with 1-iodopropane.[1]

This IL has found utility in several advanced applications, including:

-

Dye-Sensitized Solar Cells (DSSCs): As a component of the electrolyte, facilitating charge transport.[2][3]

-

Green Solvents & Catalysis: Its ionic nature and thermal stability make it a suitable medium for various chemical reactions.[4]

-

Biomaterials and Drug Delivery: Explored for the creation of biocompatible materials.[4]

-

Corrosion Inhibition: Its potential to protect metal surfaces is under investigation.[4]

The diversity of these applications indicates multiple potential pathways for its release into the environment, from industrial effluent during manufacturing and use, to disposal of end-of-life products.

Part 2: Extrapolating Environmental Risk from Structure-Activity Relationships

Direct, peer-reviewed ecotoxicological data for this compound is notably scarce in the public domain. Safety Data Sheets (SDS) often state that the toxicological properties have not been thoroughly investigated, while also indicating the substance is not considered to be persistent, bioaccumulative, and toxic (PBT) or very persistent and very bioaccumulative (vPvB) without providing underlying data.[5][6]

In the absence of specific data, we must turn to established structure-activity relationships for imidazolium-based ionic liquids to form a scientifically grounded hypothesis of its likely environmental behavior.

The Primacy of the Cation: Alkyl Chain Length and Toxicity

A substantial body of evidence demonstrates a strong positive correlation between the length of the alkyl chain on the imidazolium cation and its toxicity to aquatic organisms.[7][8][9][10][11] Longer alkyl chains increase the lipophilicity of the cation, enhancing its ability to interact with and disrupt cell membranes.

-

Expert Insight: The propyl group (a three-carbon chain) on this compound places it in a lower to moderate toxicity range compared to analogues with longer hexyl, octyl, or dodecyl chains, which are demonstrably more toxic.[7][10] However, it is expected to be more toxic than its ethyl- and butyl-substituted counterparts.[11] The presence of a second methyl group at the 2-position may also slightly modulate its interaction with biological membranes.

The Secondary Role of the Anion

The anion generally plays a secondary role in the toxicity of imidazolium ILs.[7][11] However, the nature of the anion can influence the overall physicochemical properties of the IL, such as its water solubility, which in turn affects its bioavailability. Iodide as an anion is a common component of ILs used in DSSCs. While less studied for its specific contribution to IL toxicity compared to anions like tetrafluoroborate or hexafluorophosphate, its environmental fate is of interest, particularly the potential for transformation into other iodine species.

Part 3: A Framework for Comprehensive Ecotoxicological Assessment

To move from hypothesis to definitive characterization, a tiered approach to ecotoxicological testing is essential. The following protocols represent a self-validating system for generating the necessary data to perform a robust environmental risk assessment.

Tier 1: Physicochemical Properties and Biodegradability

A foundational understanding of the IL's behavior in the environment begins with its fundamental properties.

| Property | Standard Test Guideline | Rationale |

| Water Solubility | OECD TG 105 | Determines the potential concentration in aquatic environments and bioavailability. |

| Partition Coefficient (n-octanol/water) | OECD TG 107 or 117 | Indicates the potential for bioaccumulation in organisms. A higher log Kow suggests greater lipophilicity and a higher likelihood of partitioning into fatty tissues. |

| Ready Biodegradability | OECD TG 301 series (e.g., 301B, 301F) | Assesses the potential for rapid and complete degradation by microorganisms. This is a critical "pass/fail" screen for persistence. Given the general recalcitrance of the imidazolium ring, this is a key data point. |

| Inherent Biodegradability | OECD TG 302 series | If not readily biodegradable, this determines if the substance has the potential to biodegrade under optimized conditions, suggesting it may not persist indefinitely. |

Tier 2: Aquatic Ecotoxicity Testing

A baseline assessment of acute toxicity across different trophic levels is mandatory.

| Trophic Level | Organism (Example) | Standard Test Guideline | Endpoint |

| Primary Producer | Scenedesmus quadricauda (Algae) | OECD TG 201 | 72-hour EC50 (growth inhibition) |

| Invertebrate | Daphnia magna | OECD TG 202 | 48-hour EC50 (immobilization) |

| Vertebrate | Danio rerio (Zebrafish) | OECD TG 203 | 96-hour LC50 (lethality) |

-

Experimental Causality: The selection of these three organisms provides a representative view of the potential impact on an aquatic food web. Algae are sensitive primary producers, daphnids are crucial primary consumers, and zebrafish are a standard vertebrate model.[7][8][9]

Experimental Protocol: Algal Growth Inhibition Test (OECD 201)

-

Preparation of Test Solutions: A geometric series of concentrations of this compound are prepared in a suitable algal growth medium. A control with no test substance is also prepared.

-

Inoculation: Exponentially growing cultures of Scenedesmus quadricauda are introduced to the test and control flasks at a low initial cell density.

-

Incubation: The flasks are incubated for 72 hours under continuous illumination and controlled temperature.

-

Measurement: Algal growth is measured at least daily by cell counts or a surrogate measure like fluorescence.

-